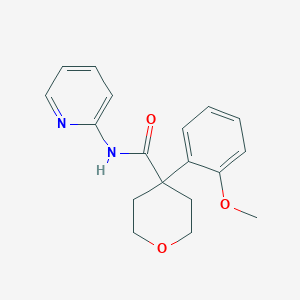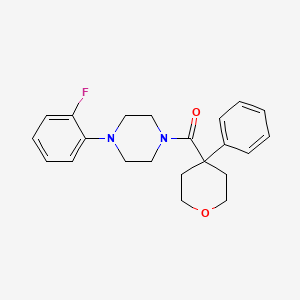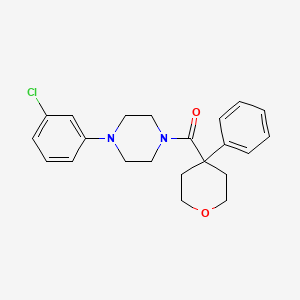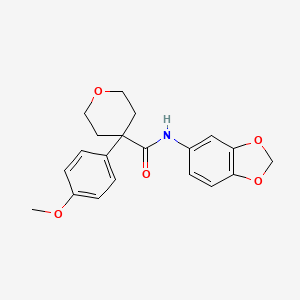
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide, also known as 4-MO-PPO, is an organic compound that has been the subject of several scientific studies. It is a derivative of phenylpiperazine and is known to have a variety of biological activities. 4-MO-PPO has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent.
Scientific Research Applications
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been studied for its potential to act as an inhibitor of certain enzymes, its ability to interact with certain receptors, and its potential as a therapeutic agent. In particular, it has been studied for its potential to inhibit the enzyme monoamine oxidase (MAO) and its potential to interact with the serotonin 5-HT2A receptor. It has also been studied for its potential to act as an anticonvulsant, a neuroprotective agent, and an antidepressant.
Mechanism of Action
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed that its interaction with the serotonin 5-HT2A receptor is responsible for its antidepressant and anticonvulsant effects. It is also believed that its ability to inhibit the enzyme MAO is responsible for its neuroprotective effects.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme MAO, which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to interact with the serotonin 5-HT2A receptor, which is responsible for the regulation of mood and behavior. In addition, it has been shown to have neuroprotective, anticonvulsant, and antidepressant effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments is its ability to interact with the serotonin 5-HT2A receptor. This interaction can be used to study the effects of serotonin on mood and behavior. However, there are some limitations to using 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide in laboratory experiments. These include its potential for toxicity, its potential to interact with other receptors, and its potential to have side effects.
Future Directions
There are a number of potential future directions for 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide research. These include further investigation into its mechanism of action, its potential to interact with other receptors, its potential for therapeutic use, and its potential for toxicity. Additionally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as an adjunctive therapy for depression and other psychiatric disorders. Finally, further research could be done to explore the potential of 4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide as a neuroprotective agent.
Synthesis Methods
4-(2-methoxyphenyl)-N-(pyridin-2-yl)oxane-4-carboxamide can be synthesized from the reaction of 4-methoxyphenol and 2-pyridone. This reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 60-70°C for 8-10 hours. After the reaction is complete, the resulting product is purified and isolated.
properties
IUPAC Name |
4-(2-methoxyphenyl)-N-pyridin-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-15-7-3-2-6-14(15)18(9-12-23-13-10-18)17(21)20-16-8-4-5-11-19-16/h2-8,11H,9-10,12-13H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMWVJBCYIJJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![N-cycloheptyl-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide](/img/structure/B6562735.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)